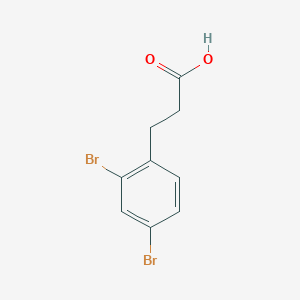

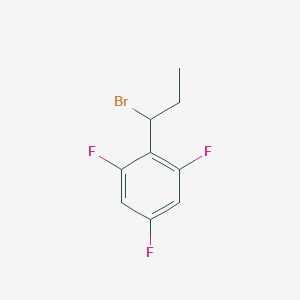

![molecular formula C24H29N3O5S2 B2934195 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361159-79-7](/img/structure/B2934195.png)

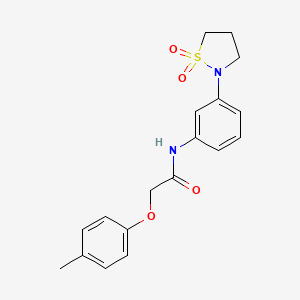

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Polyamide Synthesis

Aromatic polyamides containing s-triazine rings, synthesized using low-temperature interfacial polycondensation, involve reactions with diacylchlorides and various aromatic diamines. These polyamides display good solubility in polar solvents and high thermal stability under nitrogen atmospheres, making them useful in high-temperature applications (Sagar, Salunkhe, Wadgaonkar, Sarawade, & Mahajan, 1997).

Photodynamic Therapy

Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibit properties suitable for photodynamic therapy, particularly for cancer treatment. These derivatives have high singlet oxygen quantum yields and appropriate photodegradation, crucial for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Polymorph-Selective Crystal Nucleation

Compounds such as bis[4-(hydroxyamino)phenylsulfonyl]piperazine act as mimics of R2/2(8) hydrogen-bond dimer motifs, influencing crystallization in sulfathiazole and sulfapyridine. These mimics can selectively inhibit or promote the formation of certain crystal polymorphs, demonstrating potential in polymorph-selective crystal nucleation applications (Lawrence, McAuliffe, & Moynihan, 2010).

Antimicrobial Properties

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives exhibit antimicrobial activity against various bacterial and fungal species. These derivatives, synthesized through a multi-step process, demonstrate efficacy in combating gram-positive and gram-negative bacteria, as well as certain fungi (Chawla, 2016).

Inhibitors of Monoamine Oxidases

Bis-iminothiazolidinone compounds, synthesized for addressing Parkinson's disease, exhibit inhibitory efficacy against monoamine oxidase enzymes. These compounds have potential therapeutic applications in treating neurodegenerative disorders (Abbas et al., 2017).

Safety and Hazards

特性

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O5S2/c1-17-5-6-20(15-18(17)2)22-16-33-24(25-22)26-23(28)19-7-9-21(10-8-19)34(29,30)27(11-13-31-3)12-14-32-4/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEWFZXWLVPYMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2934119.png)

![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2934129.png)